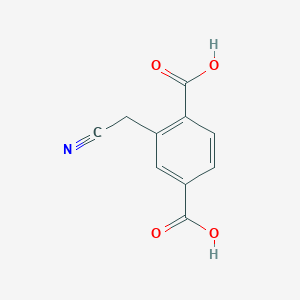

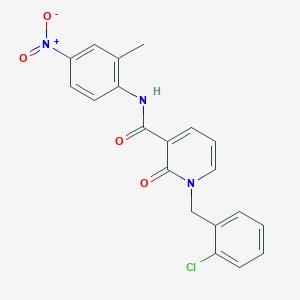

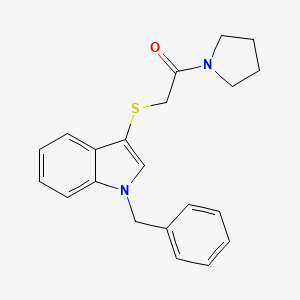

![molecular formula C17H14ClNO4S2 B2528987 3-[(2-氯苯基)磺酰氨基]-1-苯并噻吩-2-甲酸乙酯 CAS No. 932304-14-8](/img/structure/B2528987.png)

3-[(2-氯苯基)磺酰氨基]-1-苯并噻吩-2-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves regioselective reactions and can be facilitated by techniques such as ultrasound irradiation to reduce reaction times and improve yields. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized from cyclocondensation reactions with high regioselectivity and yields ranging from 71-92% after irradiation for 10-12 minutes . This suggests that similar methods could potentially be applied to the synthesis of Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, optimizing the reaction conditions for efficiency and selectivity.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational frequencies, and vibrational assignments of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate were investigated using Gaussian09 software, with the geometrical parameters being in agreement with XRD data . Such studies are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of their potential as derivatization reagents for analytical purposes. For instance, 1,1′-[ethenylidenebis(sulfonyl)]bis-benzene has been used as a pre-chromatographic derivatization reagent for the HPLC analysis of thiol drugs . This indicates that the sulfamoyl group in Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate may also confer specific reactivity that could be exploited in chemical analyses or syntheses.

Physical and Chemical Properties Analysis

The physicochemical properties such as acid-base behavior, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been studied, and complexes with metals like Cu(II), Co(II), and Ni(II) have been prepared . These findings provide a foundation for predicting the behavior of Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate in various environments and its potential to form complexes with metal ions, which could be relevant for its application in medicinal chemistry or material science.

科学研究应用

合成和生物活性

研究人员已经探索了与3-[(2-氯苯基)磺酰氨基]-1-苯并噻吩-2-甲酸乙酯相关的用于生物应用的新型化合物的合成。例如,新的噻吩并[2,3-d]嘧啶的合成已证明对油菜(油菜)和稗草(稗草)等植物的生长具有抑制活性,在特定剂量下表明具有潜在的农业应用 (Wang 等,2010)。同样,合成双功能噻吩衍生物的努力产生了具有有希望的抗菌活性的化合物,展示了开发新的抗菌剂的潜力 (Abu‐Hashem 等,2011)。

光化学应用

对相关化合物的光化学性质的研究发现了材料科学中的应用,特别是在光敏剂和具有独特光物理性质的材料的开发中。例如,卤代噻唑的串联光芳基化-光异构化研究突出了 2-芳基噻唑-5-羧酸乙酯的单线态氧活化特性,表明在光氧化过程中使用 (Amati 等,2010)。

化学合成和反应性

该化合物的衍生物已被用作复杂分子合成中的中间体,证明了噻吩基化合物的有机合成通用性。例如,使用相关化合物光化学诱导的 C(sp3)–H 键的自由基烯基化显示了扩展碳骨架的潜力,这对于合成天然产物和药物很有价值 (Amaoka 等,2014)。

抗菌和抗炎应用

进一步的研究导致了具有细胞毒活性的新型噻吩和苯并噻吩衍生物的合成,强调了开发新型抗癌剂的潜力 (Mohareb 等,2016)。此外,已经评估了特定衍生物的抗菌和抗炎特性,为开发新的治疗剂提供了见解 (Spoorthy 等,2021)。

液晶和光伏应用

[1]苯并噻吩并[3,2-b][1]苯并噻吩-2,7-二羧酸衍生物的合成揭示了具有近晶液晶相的材料,表明在显示技术和光伏中的潜在应用。这些材料表现出光电导行为,表明它们在电子设备中的应用 (Haristoy 等,2000)。

属性

IUPAC Name |

ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4S2/c1-2-23-17(20)15-16(11-7-3-6-10-14(11)24-15)25(21,22)19-13-9-5-4-8-12(13)18/h3-10,19H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWJEPYSFLFERG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

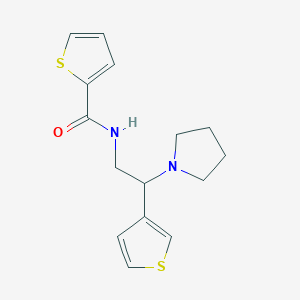

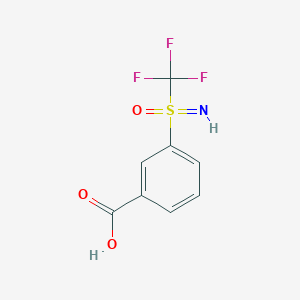

![N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline](/img/structure/B2528905.png)

![N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide](/img/no-structure.png)

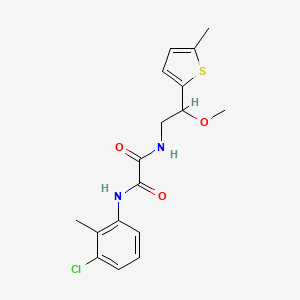

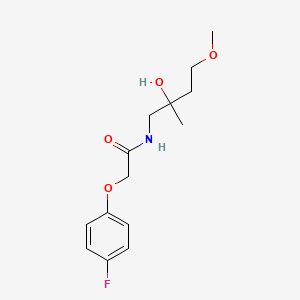

![9-(4-(2-hydroxyethyl)phenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2528925.png)

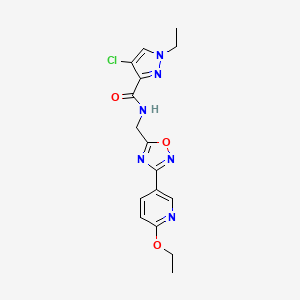

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2528926.png)

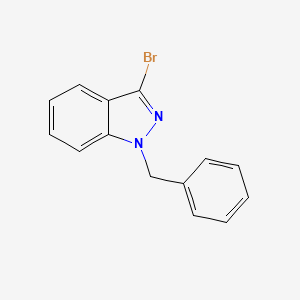

![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)